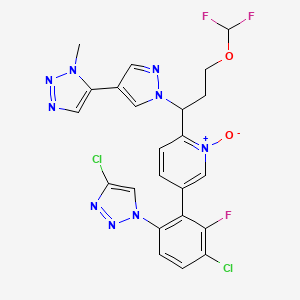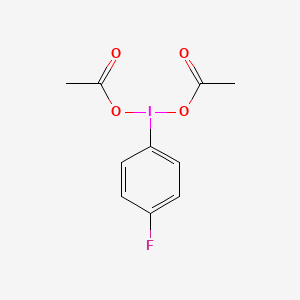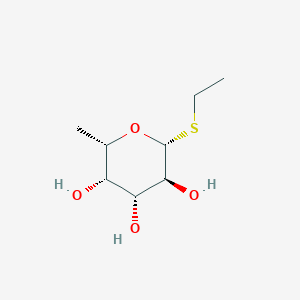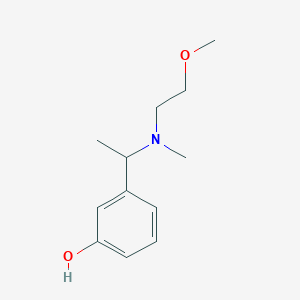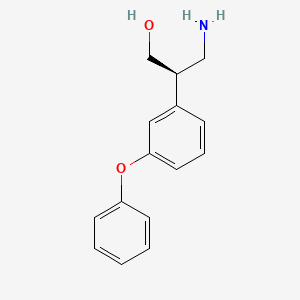
(R)-3-Amino-2-(3-phenoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. Its structure consists of an amino group, a phenoxyphenyl group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and ®-2-amino-1-propanol.
Reaction Conditions: The key step involves a reductive amination reaction where 3-phenoxybenzaldehyde is reacted with ®-2-amino-1-propanol in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
科学研究应用
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which ®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-3-Amino-2-(3-phenoxyphenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
3-Amino-2-(3-phenoxyphenyl)propan-1-ol: The racemic mixture of the compound.
3-Amino-2-(4-phenoxyphenyl)propan-1-ol: A structural isomer with the phenoxy group in a different position.
Uniqueness
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The position of the phenoxy group also influences its reactivity and interactions with molecular targets.
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
(2R)-3-amino-2-(3-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO2/c16-10-13(11-17)12-5-4-8-15(9-12)18-14-6-2-1-3-7-14/h1-9,13,17H,10-11,16H2/t13-/m1/s1 |
InChI 键 |
GPBDHQWGRWSXKJ-CYBMUJFWSA-N |
手性 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CN)CO |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)

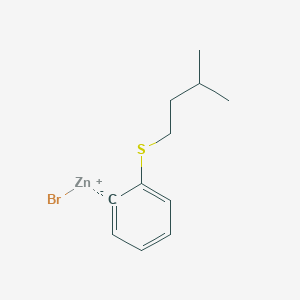
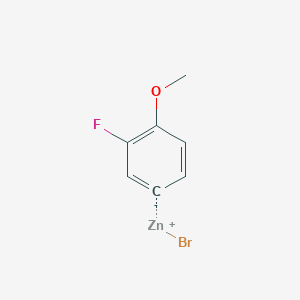




![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
